4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19N3O5S2 and its molecular weight is 445.51. The purity is usually 95%.
The exact mass of the compound 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dimethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic applications, and findings from recent research studies.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₄N₃O₃S₂ |
Molecular Weight | 403.5 g/mol |
CAS Number | 1021264-12-9 |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring and the benzodioxole moiety facilitate binding to enzymes and receptors involved in key biochemical pathways. The compound may modulate enzyme activity or receptor signaling, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Study Findings : In a study evaluating the antimicrobial effects of various thiazole derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has shown promising results in inhibiting the proliferation of cancer cells in several types of tumors.
- Case Study : A recent study highlighted that treatment with this compound resulted in a 50% reduction in cell viability in human breast cancer cell lines (MCF-7) at a concentration of 10 µM after 48 hours . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.
- Research Evidence : A study found that the compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is essential for therapeutic applications. Preliminary toxicity studies indicate that the compound has a relatively low toxicity profile at therapeutic doses.
Safety Studies
In animal models, no significant adverse effects were observed at doses up to 100 mg/kg body weight. However, further studies are necessary to fully characterize its safety profile.
Properties
IUPAC Name |
4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-25-12-4-5-13(15(8-12)26-2)23-18(21)17(30-20(23)29)19(24)22-9-11-3-6-14-16(7-11)28-10-27-14/h3-8H,9-10,21H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSDOBIIXFZYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC4=C(C=C3)OCO4)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.